Stereochemistry Determines Agonist vs. Antagonist Functional Activity at MC4R
The (3S,4R) absolute configuration of the pyrrolidine core is the primary determinant of functional agonist activity at the human melanocortin-4 receptor. In a direct head-to-head comparison of diastereoisomeric pyrrolidine-3-carboxamide derivatives, the (3S,4R)-isomer 13b-1 exhibited potent MC4R agonist activity with Ki = 1.0 nM in binding affinity and EC50 = 3.8 nM in cAMP functional assay, whereas the (3R,4S)-isomer 13b-2 displayed functional antagonist activity with Ki = 4.7 nM and IC50 = 64 nM under identical assay conditions [1]. This represents a >16-fold functional potency difference and a complete inversion of pharmacological action. Both compounds maintained high selectivity over other melanocortin receptor subtypes. The (3S,4R) enantiomer of the target compound (CAS 455957-94-5) therefore provides the required stereochemistry for downstream agonist development; procurement of the (3R,4S) enantiomer (CAS 455957-95-6) would direct synthesis toward an antagonist scaffold with fundamentally different therapeutic utility.
| Evidence Dimension | MC4R functional activity (agonist vs. antagonist) |
|---|---|
| Target Compound Data | (3S,4R)-13b-1: Ki = 1.0 nM, EC50 = 3.8 nM (agonist) |
| Comparator Or Baseline | (3R,4S)-13b-2: Ki = 4.7 nM, IC50 = 64 nM (antagonist) |
| Quantified Difference | >16-fold EC50/IC50 difference; functional inversion from agonism to antagonism |
| Conditions | Human MC4R binding ([125I]NDP-α-MSH displacement) and cAMP functional assay in CHO cells expressing human MC4R |
Why This Matters
Incorrect stereochemistry yields an antagonist rather than an agonist, rendering the building block useless for MC4R agonist drug discovery programs such as MK-0493 development.
- [1] Bioorg. Med. Chem. Lett. 2008, 18, 3242-3247. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. View Source
